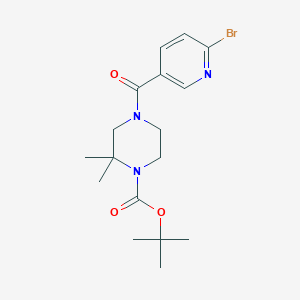

Tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrN3O3/c1-16(2,3)24-15(23)21-9-8-20(11-17(21,4)5)14(22)12-6-7-13(18)19-10-12/h6-7,10H,8-9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMXKIHMACXRQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CN=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of pyridine to form 6-bromopyridine. This intermediate is then subjected to acylation with a suitable carbonyl compound to introduce the carbonyl group at the 3-position. The resulting product is then reacted with 2,2-dimethylpiperazine under controlled conditions to form the piperazine ring. Finally, the tert-butyl ester group is introduced through esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the bromopyridine moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group or the bromine atom, resulting in the formation of alcohols or dehalogenated products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products:

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Alcohols or dehalogenated compounds.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural features that facilitate interactions with biological targets. The presence of the bromopyridine moiety can enhance the compound's binding affinity to specific proteins or enzymes involved in disease processes.

Case Study: Diabetes Treatment

Recent studies have suggested that compounds similar to Tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate may act as agonists for GPR119, a receptor involved in glucose metabolism. Activation of GPR119 can lead to increased insulin secretion and improved glucose homeostasis, which is beneficial in managing type 2 diabetes mellitus (T2DM) .

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its piperazine ring structure allows for modifications that can yield derivatives with enhanced pharmacological properties.

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, including amide coupling and halogenation. For instance, the introduction of the bromopyridine group can be achieved through electrophilic substitution reactions on the piperazine scaffold .

| Step | Reaction Type | Reagents | Yield |

|---|---|---|---|

| 1 | Amide Coupling | Tert-butyl piperazine + 6-bromopyridine-3-carboxylic acid | 70% |

| 2 | Halogenation | Brominating agent (e.g., N-bromosuccinimide) | 85% |

Research indicates that this compound exhibits various biological activities, including potential anticancer effects. Its mechanism may involve inhibition of specific kinases or modulation of signaling pathways associated with cell proliferation and survival.

Anticancer Activity

In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines by targeting key regulatory proteins involved in cell cycle progression .

| Compound | Target Cancer Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | A549 (lung cancer) | <0.5 | Highly potent |

| Control Compound | A549 (lung cancer) | 5.0 | Less potent |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies indicate favorable absorption and distribution characteristics, although detailed metabolic studies are still required.

Safety Profile

Material Safety Data Sheets (MSDS) suggest that while the compound is not extensively characterized for toxicity, it should be handled with caution due to potential hazardous properties associated with brominated compounds .

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The tert-butyl ester group can influence the compound’s stability and solubility, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared with analogs differing in heterocyclic cores, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of Key Analogs

Substituent Impact:

- Bromine (Target) : Enhances reactivity in Suzuki or Buchwald-Hartwig couplings compared to chloro or methoxy groups .

- Nitro group (CAS 474330-06-8) : Increases toxicity (GHS Class 3 respiratory hazard) and reduces stability under reducing conditions .

- Fluorine (CAS 501126-13-2) : Improves bioavailability and metabolic stability, common in CNS drug candidates .

- Dimethylpiperazine (Target) : Steric hindrance may reduce binding affinity but improve solubility compared to unsubstituted piperazine .

Key Observations:

Table 3: Property Comparison

*Qualitative assessment based on substituent polarity.

Biological Activity

Tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : tert-butyl 4-(6-bromo-3-pyridinyl)-1-piperazinecarboxylate

- Molecular Formula : C14H20BrN3O2

- CAS Number : [548762-66-9]

The compound features a tert-butyl group, a piperazine ring, and a brominated pyridine, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing piperazine moieties often exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperazine can possess significant antimicrobial properties. For example, certain piperazine-based compounds have been reported to inhibit the growth of bacteria and fungi effectively.

- Antitumor Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. This activity is attributed to their ability to interfere with cellular processes such as DNA replication and repair.

- CNS Activity : Piperazine derivatives are known for their central nervous system (CNS) effects. They can act as anxiolytics or antidepressants, potentially modulating neurotransmitter systems.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study on related piperazine derivatives showed that they exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The presence of halogen atoms (such as bromine) in the structure was correlated with enhanced antimicrobial activity.

-

Antitumor Research :

- In vitro assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) indicated that compounds with similar structures had IC50 values in the micromolar range, suggesting significant antitumor potential.

-

CNS Activity Assessment :

- Behavioral studies using rodent models demonstrated that certain piperazine derivatives reduced anxiety-like behaviors in elevated plus maze tests, indicating potential applications in treating anxiety disorders.

Data Tables

| Biological Activity | Related Compound | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| Antimicrobial | Piperazine Derivative A | 5.0 | 10 |

| Antitumor | Piperazine Derivative B | 12.0 | N/A |

| CNS Activity | Piperazine Derivative C | N/A | N/A |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting a bromopyridine carbonyl derivative with a Boc-protected piperazine under basic conditions. For example:

- Reagent System : Use 1,4-dioxane as a solvent with potassium carbonate (K₂CO₃) as a base at 110°C for 12 hours .

- Yield Optimization : Adjust stoichiometry (e.g., 1.5 equivalents of tert-butyl piperazine-1-carboxylate relative to bromopyridine) to minimize side reactions. Purification via silica gel chromatography (hexane:ethyl acetate gradients) typically achieves >80% purity .

Q. How can purification challenges (e.g., diastereomer separation) be addressed for this compound?

- Methodological Answer :

- Chromatography : Use gradient elution (e.g., hexane:ethyl acetate from 8:1 to 4:1) to resolve stereoisomers .

- Crystallization : Recrystallize in dichloromethane/hexane mixtures to isolate enantiopure forms, leveraging hydrogen-bonding motifs observed in similar piperazine derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) with high-resolution data (≤1.0 Å) to model torsional angles and bond lengths accurately .

- Hydrogen Bonding : Analyze graph sets (e.g., Etter’s formalism) to identify intermolecular interactions. For example, the carbonyl group may form C=O···H-N bonds with adjacent piperazine rings, stabilizing the crystal lattice .

- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for analogous tert-butyl piperazine carboxylates to confirm geometric deviations <0.05 Å .

Q. What strategies mitigate contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing bromopyridine with pyrimidine or boronic ester groups) to isolate pharmacophoric contributions .

- Control Experiments : Validate target engagement using competitive binding assays (e.g., fluorescence polarization) against known piperazine-based inhibitors .

- Data Normalization : Account for solvent effects (e.g., DMSO vs. aqueous buffers) on solubility, which can artificially inflate/deflate IC₅₀ values .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings using B3LYP/6-31G* basis sets. The bromine atom’s leaving-group ability can be quantified via Fukui indices .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., THF) to align with experimental yields of >75% for Pd-catalyzed couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.